5-Methylpyrazine-2-carboximidamide hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 5-Methylpyrazine-2-carboximidamide hydrochloride is C6H9ClN4. The compound has a molecular weight of 172.61 g/mol. The InChIKey, a unique identifier for the compound, is QABMWLCUGMXHHK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 136.15 g/mol . It has a topological polar surface area of 75.6 Ų . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
5-Methylpyrazine-2-carboxylic acid, closely related to 5-Methylpyrazine-2-carboximidamide hydrochloride, is a significant pharmaceutical intermediate. It has been synthesized using various methods, including chemical, electrochemical, and microbial synthesis, with chemical synthesis being the most widely used method (Bai Jin-quan, 2013).
Biocatalytic Production
Biocatalytic processes have been developed for the efficient synthesis of 5-Methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine. This involves the use of Escherichia coli strain and optimization of reaction conditions to increase yield, demonstrating the potential for environmentally friendly production of this compound (Liuyan Gu et al., 2020).
Antimicrobial and Antitumor Applications
Derivatives of 5-Methylpyrazine-2-carboxylic acid have been synthesized for their potential antimicrobial and antitumor activities. These derivatives have shown promising results in vitro against various strains of bacteria, indicating their potential use in medical applications (P. Makhija, 2009).
Coordination Polymers and Luminescent Properties
5-Methylpyrazine-2-carboxylate, closely related to 5-Methylpyrazine-2-carboximidamide hydrochloride, has been used in the synthesis of novel silver (I) coordination polymers. These polymers exhibit unique structural features and luminescent properties, which could have applications in materials science and photonics (Fumin Wang et al., 2012).
Tautomeric Studies
6-Amino-5-benzyl-3-methylpyrazin-2-one, a derivative of 5-Methylpyrazine-2-carboximidamide, has been synthesized to study tautomeric properties that govern hydrogen bonding. Such studies are crucial in understanding the behavior of heterocycles in biological systems and could have implications in drug design (J. Voegel et al., 1993).
Safety And Hazards
properties
IUPAC Name |
5-methylpyrazine-2-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.ClH/c1-4-2-10-5(3-9-4)6(7)8;/h2-3H,1H3,(H3,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYLUKFIEQZBAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655122 | |
Record name | 5-Methylpyrazine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrazine-2-carboximidamide hydrochloride | |
CAS RN |
1171036-44-4 | |
Record name | 5-Methylpyrazine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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